2,2'-(4,5,6-Trifluorobenzene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Overview
Description
“2,2’-(4,5,6-Trifluorobenzene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)” is a chemical compound with the molecular formula C18H25B2F3O4 . It has a molecular weight of 384.01 . The compound is solid in form and white in color .
Physical And Chemical Properties Analysis
As mentioned earlier, “2,2’-(4,5,6-Trifluorobenzene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)” is a solid compound that is white in color .Scientific Research Applications
Structural Versatility in Pyrene Derivatives
The compound 2,2'-(4,5,6-Trifluorobenzene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), as part of the broader class of dioxaborolane derivatives, has been studied for its structural versatility in pyrene derivatives. This research involved examining various crystalline forms and co-crystals, providing insights into the diverse structural configurations and stability characteristics of these compounds (Batsanov et al., 2012).
Synthesis and Redox Behaviors in Organometallic Chemistry
In organometallic chemistry, derivatives of dioxaborolane have been synthesized and their redox behaviors explored. This research provides a foundational understanding of the chemical properties and potential applications in synthesizing complex organometallic structures (Sato et al., 2002).
Application in Crystallography
Crystallography studies have utilized dioxaborolane compounds to understand molecular structures better. The research focused on the molecular geometry and bond lengths, which are crucial for developing new materials and understanding existing ones (Clegg et al., 1996).
Palladium-Catalyzed Borylation in Organic Synthesis
The palladium-catalyzed borylation of arylbromides using dioxaborolane derivatives has been investigated, showing its effectiveness in the synthesis of arenes. This method's efficiency, especially in sulfonyl group-containing arylbromides, highlights its potential in organic synthesis (Takagi et al., 2013).
Use in Coordination Chemistry and Metal Ion Complexes
Dioxaborolane derivatives have been studied for their role in coordination chemistry, specifically in forming complexes with metal ions. This research contributes to understanding how these compounds interact with metals, which is critical in catalysis and material science (Plenio et al., 1997).
Polymer Synthesis with Fluorinated Units
The use of dioxaborolane derivatives in synthesizing fluorinated polymers has been explored, highlighting their role in creating materials with specific physical and chemical properties. This research is significant in developing new materials for various industrial applications (Tkachenko et al., 2017).
Catalysis in Polymer Synthesis
Research has shown the effectiveness of tris(pentafluorophenyl)borane, a related compound, as a catalyst in synthesizing optically active and diisotactic polymers. This highlights the potential of dioxaborolane derivatives in catalysis, particularly in creating polymers with specific optical and physical properties (Zhou et al., 2005).
Safety And Hazards
The compound has been classified under GHS07 for safety . The hazard statements associated with it include H302+H312+H332-H315-H319-H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation . The precautionary statements include P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312-P304+P340+P312-P305+P351+P338-P332+P313-P337+P313-P362-P363-P403+P233-P405-P501 .
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[2,3,4-trifluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25B2F3O4/c1-15(2)16(3,4)25-19(24-15)10-9-11(13(22)14(23)12(10)21)20-26-17(5,6)18(7,8)27-20/h9H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZIQVMHGOZWTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)F)B3OC(C(O3)(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25B2F3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(4,5,6-Trifluoro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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